

GLPG0187: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG0187 is a potent, orally bioavailable, small-molecule, broad-spectrum antagonist of RGD-binding integrins. It exhibits high affinity for several integrin subtypes, including $\alpha\nu\beta1$, $\alpha\nu\beta3$, $\alpha\nu\beta6$, $\alpha\nu\beta6$, $\alpha\nu\beta8$, and $\alpha5\beta1$. By targeting these key mediators of cell-cell and cell-extracellular matrix (ECM) interactions, **GLPG0187** has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of **GLPG0187**, with a focus on the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

GLPG0187 is a non-peptide small molecule with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of GLPG0187



Identifier	Value	
IUPAC Name	(2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid	
CAS Number	1320346-97-1	
Molecular Formula	C29H37N7O5S	
SMILES	CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(C CCN4)C=C3)C)NCINVALID-LINKNS(=O) (=O)C5=CC=C(C=C5)OC	
InChl Key	CXHCNOMGODVIKB-VWLOTQADSA-N	

Table 2: Physicochemical Properties of GLPG0187

Property	Value	
Molecular Weight	595.71 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble to 10 mM in DMSO	
Purity	≥97% (HPLC)[1]	
Storage	Store at -20°C[1]	

Pharmacological Properties and Mechanism of Action

GLPG0187 functions as a competitive antagonist at the RGD-binding site of several integrin receptors.[2][3] Integrins are transmembrane heterodimeric proteins that play a crucial role in cell adhesion, migration, proliferation, and survival. The RGD (Arginine-Glycine-Aspartic acid) motif is a common recognition sequence in ECM proteins like fibronectin, vitronectin, and laminin. By blocking the interaction between integrins and their ligands, **GLPG0187** disrupts the downstream signaling pathways that promote cancer progression.





Table 3: In Vitro Inhibitory Activity of GLPG0187 against

RGD-Binding Integrins

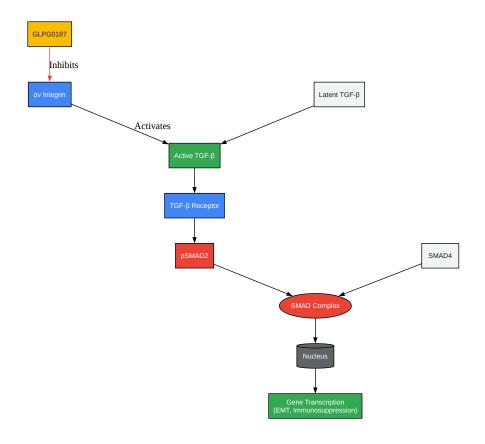
Integrin Subtype	IC50 (nM)
ανβ1	1.3[2]
ανβ3	3.7[2]
ανβ5	2.0[2]
ανβ6	1.4[2]
ανβ8	1.2[2]
α5β1	7.7[2]

Signaling Pathways

The inhibition of RGD-binding integrins by **GLPG0187** modulates several downstream signaling pathways critical for cancer cell behavior.

GLPG0187 has been shown to inhibit the activation of latent Transforming Growth Factor-beta (TGF- β) by blocking αv integrins.[3][4] This, in turn, suppresses the canonical TGF- β /Smad signaling pathway, which is known to promote epithelial-mesenchymal transition (EMT), immunosuppression, and metastasis.[3][4]



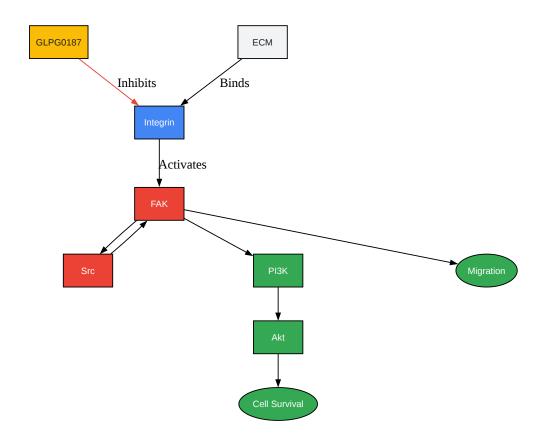


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GLPG0187 Inhibition of the TGF-β/Smad Signaling Pathway.

Integrin engagement with the ECM leads to the recruitment and activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration, survival, and proliferation. While direct studies on **GLPG0187**'s effect on FAK are limited, its mechanism of action as an integrin antagonist suggests it would inhibit FAK activation and its downstream signaling.



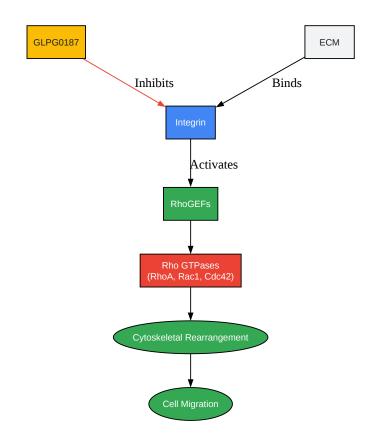


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Predicted Inhibition of FAK Signaling by **GLPG0187**.

Integrin-mediated adhesion also influences the activity of Rho family GTPases (e.g., RhoA, Rac1, Cdc42), which are master regulators of the actin cytoskeleton and cell polarity, thereby controlling cell shape and motility. By disrupting integrin-ECM interactions, **GLPG0187** is expected to modulate Rho GTPase signaling, leading to reduced cell migration and invasion.





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Postulated Modulation of Rho GTPase Signaling by GLPG0187.

Preclinical and Clinical Data In Vivo Efficacy

GLPG0187 has demonstrated anti-tumor and anti-metastatic efficacy in various preclinical cancer models. For example, in a mouse xenograft model of breast cancer, **GLPG0187** inhibited the progression of bone metastasis.[5]

Table 4: Preclinical In Vivo Administration of GLPG0187



Animal Model	Dosing Regimen	Outcome	Reference
Castrated Male Mice	10, 30, or 100 mg/kg s.c. twice daily for 4 weeks	Evaluated for effects on bone loss	[2]
Castrated Male Mice	30, 100, or 300 mg/kg oral twice daily for 4 weeks	Evaluated for effects on bone loss	[2]
Mouse Xenograft (Breast Cancer)	Not specified	Inhibition of bone metastasis progression	[5]

Clinical Pharmacokinetics

A Phase I dose-escalation study (NCT01313598) in patients with advanced solid tumors evaluated the safety, tolerability, and pharmacokinetics of **GLPG0187** administered via continuous intravenous infusion.[6][7]

Table 5: Pharmacokinetic Parameters of GLPG0187 in

Humans (Continuous IV Infusion)

Parameter	Value	Reference
Distribution Half-life (t½α)	0.16 hours	[6]
Elimination Half-life (t½β)	3.8 hours	[6]
Dose Proportionality	Dose-proportional PK profile observed	[6]

The study concluded that **GLPG0187** was well-tolerated but did not show significant single-agent efficacy.[6][7]

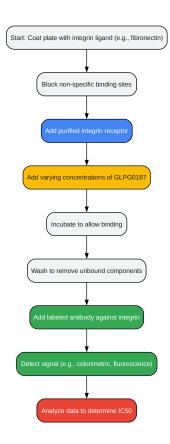
Experimental Protocols

This section outlines the methodologies for key experiments used to characterize **GLPG0187**.



Solid-Phase Integrin Binding Assay

This assay is used to determine the in vitro potency of **GLPG0187** against various integrin subtypes.



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